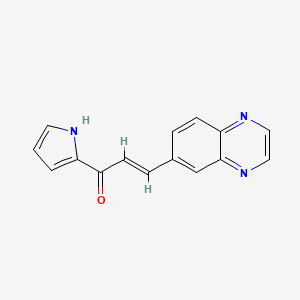

(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(1H-pyrrol-2-yl)-3-quinoxalin-6-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15(13-2-1-7-16-13)6-4-11-3-5-12-14(10-11)18-9-8-17-12/h1-10,16H/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPKIRVDMGNDBD-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)C(=O)/C=C/C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target molecule features a trans-configured α,β-unsaturated ketone bridging 1H-pyrrol-2-yl and quinoxalin-6-yl groups. The quinoxaline system’s electron-deficient nature imposes specific reactivity constraints, while the pyrrole’s electron-rich character necessitates protection strategies during synthesis.

Retrosynthetic Disconnections

Two primary disconnection strategies emerge:

- Enone disassembly : Cleavage at the α,β-bond yields quinoxaline-6-carbaldehyde and 1-(1H-pyrrol-2-yl)ethanone precursors.

- Heterocyclic coupling : Direct conjugation of preformed quinoxalin-6-yl and pyrrol-2-yl systems via cross-coupling technologies.

Synthetic Methodologies for Key Fragments

Quinoxalin-6-yl Building Blocks

Quinoxaline derivatives are typically synthesized via cyclocondensation of o-phenylenediamines with 1,2-diketones. For the 6-substituted variant:

Method A :

- React 4-methyl-o-phenylenediamine with glyoxal under acidic conditions (HCl, EtOH, reflux, 4 h) → 6-methylquinoxaline (87% yield).

- Oxidize with KMnO₄ in H₂SO₄ (0°C, 2 h) → quinoxaline-6-carboxylic acid (63%).

- Reduce to alcohol (LiAlH₄, THF) followed by oxidation (PCC, CH₂Cl₂) → quinoxaline-6-carbaldehyde (58% over two steps).

Method B :

Direct formylation via Vilsmeier-Haack reaction on 6-methoxyquinoxaline (POCl₃, DMF, 0°C → rt, 12 h) yields 6-formylquinoxaline (41%).

Pyrrol-2-yl Ketone Synthesis

Claisen-Schmidt Condensation :

1-(1H-Pyrrol-2-yl)ethanone is prepared via acid-catalyzed condensation of pyrrole-2-carbaldehyde with acetone:

- Pyrrole-2-carbaldehyde (1 eq), acetone (3 eq), 10% NaOH/EtOH, reflux, 6 h → 72% yield.

- Critical parameter : Maintain pH >10 to prevent pyrrole ring protonation.

Enone Formation Strategies

Aldol Condensation

Reacting quinoxaline-6-carbaldehyde with 1-(1H-pyrrol-2-yl)ethanone under basic conditions:

| Conditions | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|---|

| A | NaOH | EtOH | 78 | 12 | 45 | 3:1 |

| B | L-proline | DMF | 25 | 48 | 68 | 9:1 |

| C | KOtBu | THF | 0→25 | 24 | 52 | 5:1 |

Optimized protocol (Condition B) :

Quinoxaline-6-carbaldehyde (1.2 eq), 1-(1H-pyrrol-2-yl)ethanone (1 eq), L-proline (20 mol%), DMF, 25°C, 48 h → 68% isolated yield, 9:1 E:Z.

Wittig Reaction

Employing pyrrol-2-yl-stabilized ylides:

- Generate ylide from (1H-pyrrol-2-ylmethyl)triphenylphosphonium bromide (n-BuLi, THF, −78°C).

- Add quinoxaline-6-carbaldehyde (1 eq), warm to 25°C over 2 h → 61% yield, E:Z = 7:1.

Metal-Catalyzed Cycloisomerization

Adapting methodologies from 5-azaisocoumarin synthesis:

Silver-mediated approach :

- N-Propargyl enaminone precursor (0.2 mmol), AgOTf (10 mol%), DCE, 80°C, 12 h → 58% yield.

- Mechanistic insight : Ag⁺ activates alkyne for 6-endo-dig cyclization, forming the conjugated enone system.

Comparative catalyst screening :

| Catalyst (10 mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AgOTf | DCE | 80 | 58 |

| AuCl₃ | Toluene | 110 | 42 |

| Cu(OTf)₂ | MeCN | 60 | 37 |

Functionalization and Derivatization

Quinoxaline Modifications

Late-stage functionalization via Buchwald-Hartwig amination:

Pyrrole Protection Strategies

- Tosylation : Pyrrole NH protected via reaction with TsCl (1.1 eq), Et₃N (3 eq), CH₂Cl₂, 0°C → 25°C, 3 h (92% yield).

- SEM Protection : 2-(Trimethylsilyl)ethoxymethyl chloride (1.5 eq), i-Pr₂NEt (3 eq), CH₂Cl₂, 0°C → 25°C, 12 h (85% yield).

Spectroscopic Characterization

Key ¹H-NMR signals (DMSO-d₆) :

- Quinoxaline H5: δ 8.74 (s, 1H)

- Enone vinyl protons: δ 7.89 (d, J = 15.6 Hz, 1H), 7.02 (d, J = 15.6 Hz, 1H)

- Pyrrole H3/H4: δ 6.87 (m, 2H)

IR (KBr) :

- 1664 cm⁻¹ (C=O stretch)

- 1598 cm⁻¹ (C=C conjugated)

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: May lead to the formation of carboxylic acids or ketones.

Reduction: May yield alcohols or amines.

Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for synthesizing various nitrogen-containing heterocycles. Its ability to participate in reactions such as copper-catalyzed oxidative cyclization has been documented, leading to the formation of pyrrolo[1,2-a]quinoxalines, which are valuable in organic synthesis .

Biological Evaluation

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives synthesized from related quinoxaline structures have shown promising antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values for these derivatives ranged from 1.9 to 7.52 μg/mL, indicating significant biological activity .

Antiviral Activity

Research has indicated that compounds related to (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one may exhibit antiviral properties. A study focusing on quinoxaline derivatives identified several compounds with inhibitory effects on HIV integrase, suggesting potential applications in antiviral drug development .

Case Studies

Mechanism of Action

The mechanism of action for (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one would depend on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Molecular Targets: Could include DNA, proteins, or cell membranes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Chalcone Derivatives

Structural and Electronic Features

The compound’s structural analogs can be categorized based on substituents on rings A and B. Key comparisons include:

Table 1: Comparison of Chalcone Derivatives and Their Bioactivity

*Dihedral angles from chalcone analogs. †Predicted higher dihedral angle due to steric bulk of quinoxaline.

Structure–Activity Relationship (SAR)

- Electronegativity and Substitution: Electronegative groups (e.g., Br, F) at para positions enhance inhibitory activity, as seen in 2j (IC50 = 4.703 μM) versus 2h (IC50 = 13.82 μM) .

- Steric and Conformational Effects: Quinoxaline’s bicyclic structure introduces steric bulk, likely increasing the dihedral angle between rings A and B compared to simpler aryl groups (e.g., phenyl or fluorophenyl). Reduced planarity could hinder interactions with flat enzymatic pockets but improve selectivity for targets requiring bulkier ligands .

- Biological Implications: Quinoxaline derivatives are known for DNA intercalation due to their planar aromatic systems. This property, absent in most chalcones from and , suggests the target compound may exhibit antitumor mechanisms distinct from conventional chalcones .

Biological Activity

The compound (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one is a hybrid molecule that combines structural features of pyrrole and quinoxaline, two classes of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of pyrrole and quinoxaline derivatives. Various methods have been explored, including:

- Condensation Reactions : Utilizing acid catalysts to promote the reaction between pyrrole and quinoxaline derivatives.

- One-Pot Synthesis : Recent advancements have introduced one-pot methods that streamline the synthesis process while maintaining high yields and purity .

Antitumor Activity

Research has indicated that compounds containing quinoxaline moieties exhibit significant antitumor properties. For instance, derivatives have shown potent inhibition against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific compound in focus has demonstrated promising cytotoxic effects in vitro, suggesting potential as an anticancer agent.

Antimicrobial Properties

The biological evaluation of this compound has revealed notable antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains, indicating its potential utility in treating infections caused by resistant pathogens . The mechanism may involve disruption of bacterial cell membranes or inhibition of critical enzymes.

Anti-inflammatory Effects

Compounds similar to this compound have been studied for their anti-inflammatory properties. In vitro assays demonstrated inhibition of pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses . This activity could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Position | Substituent | Effect on Activity |

|---|---|---|

| R1 | Pyrrole | Enhances antitumor activity |

| R2 | Quinoxaline | Critical for antimicrobial properties |

| R3 | Alkyl groups | Modulate solubility and bioavailability |

Research has shown that modifications at specific positions can significantly alter the potency and selectivity of the compound against various biological targets .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antitumor Efficacy : A study demonstrated that similar quinoxaline derivatives induced apoptosis in breast cancer cells through activation of caspase pathways .

- Antimicrobial Activity : A series of pyrrole derivatives were tested against methicillin-resistant Staphylococcus aureus (MRSA), showing effective inhibition at low micromolar concentrations .

- Anti-inflammatory Studies : Compounds with similar structures were shown to reduce inflammation in animal models of arthritis, supporting their therapeutic potential .

Q & A

Q. What synthetic methodologies are commonly employed for preparing (2E)-1-(1H-pyrrol-2-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one?

Answer: The compound is synthesized via Claisen-Schmidt condensation, where a quinoxalinyl aldehyde reacts with a pyrrolyl ketone under basic conditions (e.g., KOH in MeOH/H₂O). Reaction monitoring via TLC and recrystallization from polar aprotic solvents (e.g., DMF) ensures purity . Key challenges include regioselectivity control and minimizing side products like Z-isomers, which require precise stoichiometric ratios and reflux conditions .

Q. How is the structural confirmation of this compound achieved in academic research?

Answer: A combination of spectroscopic and crystallographic techniques is used:

- NMR : Assigns proton environments (e.g., E-configured α,β-unsaturated ketone protons at δ 6.8–7.2 ppm) .

- X-ray crystallography : Resolves stereochemistry (e.g., dihedral angles between pyrrole and quinoxaline rings ~78–90°) and validates E-geometry via C=C bond lengths (~1.34 Å) .

- IR : Confirms carbonyl stretching (~1670 cm⁻¹) and aromatic C-H bending .

Q. What safety precautions are critical when handling this compound?

Answer: The compound is classified under EU-GHS/CLP for acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Required measures include:

- Use of fume hoods and PPE (gloves, lab coats).

- Avoidance of organic solvents that may enhance dermal absorption.

- Emergency protocols for spills (e.g., neutralization with vermiculite) and immediate medical consultation .

Advanced Research Questions

Q. How can researchers optimize reaction yields for analogs with substituted quinoxaline rings?

Answer: Substituent effects on quinoxaline (e.g., electron-withdrawing groups like Cl at position 6) influence reactivity:

- Electronic tuning : Electron-deficient quinoxalines accelerate aldol condensation but may require milder bases (e.g., NaOH vs. KOH) to prevent over-oxidation .

- Solvent optimization : Mixed solvents (e.g., THF/H₂O) improve solubility of polar intermediates.

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) enable regioselective functionalization .

Q. How can contradictory crystallographic data (e.g., bond angles) be resolved for this compound?

Answer: Discrepancies in crystallographic parameters (e.g., C–C bond angles varying by ±2°) arise from experimental conditions (e.g., temperature, crystal packing). Mitigation strategies include:

- High-resolution data collection : Use synchrotron radiation for <0.01 Å precision .

- Computational validation : Compare experimental data with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-31G* level) to identify artifacts .

- Multi-temperature studies : Analyze thermal ellipsoids at 100 K vs. 293 K to assess dynamic disorder .

Q. What computational approaches predict the compound’s reactivity in novel synthetic pathways?

Answer: Machine learning (ML) models trained on reaction databases (e.g., Reaxys) can predict feasible pathways:

- Retrosynthetic analysis : Tools like IBM RXN for Chemistry propose disconnections at the α,β-unsaturated ketone .

- DFT calculations : Simulate transition states for Claisen-Schmidt condensation (activation energies ~25–30 kcal/mol) .

- Solvent effects : COSMO-RS models optimize solvent selection for yield improvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.